molecular formula C21H17Cl2N3O3 B2482642 1-(3,4-dichlorobenzyl)-N'-(3-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-53-5

1-(3,4-dichlorobenzyl)-N'-(3-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2482642
CAS RN: 1105243-53-5
M. Wt: 430.29
InChI Key: SUWYIQSGKLCXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-N'-(3-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17Cl2N3O3 and its molecular weight is 430.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications: Several studies have synthesized novel compounds for antimicrobial evaluation, demonstrating significant antimicrobial activities against various fungal and bacterial species. For instance, derivatives of 3-methylbenzofuran and thiosemicarbazides have shown potential as antimicrobial agents, highlighting the broad applicability of similar compounds in addressing microbial resistance (H. Abdel‐Aziz, A. Mekawey, K. Dawood, 2009; B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008) 1 .

Molecular Synthesis and Structural Analysis

  • Synthesis and Structural Analysis: The detailed structural analysis and synthesis of compounds with hydrazone components derived from 4-methylbenzohydrazide showcase the complex chemistry involved in creating novel chemical entities with potential scientific applications. These studies illustrate the diversity in chemical synthesis techniques and the importance of structural characterization in developing compounds with desired properties (Y. Lei, G. Chen, Q. Yang, C. Fu, J. Pan, T. Li, 2013) .

Potential Pharmacological Applications

  • Antitubercular and Antifungal Agents: Research on N-aryl-1,4-dihydropyridines and 1,3,4-oxadiazole derivatives indicates their potential as antitubercular and antifungal agents. These studies underline the importance of chemical innovation in developing new therapeutics for infectious diseases (A. Trivedi, D. Dodiya, Bipin H. Dholariya, Vipul Kataria, Vimal R. Bhuva, V. Shah, 2011; Yuan-Yuan Wu, Wubin Shao, Jian-Jun Zhu, Zhou-Qing Long, Liwei Liu, Peiyi Wang, Zhong Li, Song Yang, 2019) .

Molecular Docking and Spectroscopic Studies

  • Molecular Docking Studies: Investigations into compounds such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide through molecular docking and spectroscopic studies have demonstrated their potential as anti-diabetic agents. Such research highlights the utility of computational methods in identifying and optimizing potential therapeutic agents (K. Karrouchi, S. Brandán, Y. Sert, M. E. Karbane, S. Radi, M. Ferbinteanu, Y. Garcia, M. Ansar, 2021) .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(3-methylbenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c1-13-4-2-5-15(10-13)19(27)24-25-20(28)16-6-3-9-26(21(16)29)12-14-7-8-17(22)18(23)11-14/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWYIQSGKLCXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.